molecular formula C14H14ClNO4S B4959616 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol

1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol

Cat. No.: B4959616
M. Wt: 327.8 g/mol
InChI Key: DLRGTLSOKBZZRH-UHFFFAOYSA-N
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Description

1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol is a chemical compound with a complex structure that includes a chlorophenoxy group, a pyridinylsulfonyl group, and a propanol backbone

Properties

IUPAC Name

1-(4-chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO4S/c15-11-4-6-13(7-5-11)20-9-12(17)10-21(18,19)14-3-1-2-8-16-14/h1-8,12,17H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRGTLSOKBZZRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)S(=O)(=O)CC(COC2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol typically involves multiple steps. One common method starts with the reaction of 4-chlorophenol with a suitable base to form the phenoxy ion, which then reacts with a pyridine derivative to introduce the pyridinylsulfonyl group. The final step involves the addition of a propanol moiety under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases.

Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it can block nerve impulses in the central nervous system, acting as a muscle relaxant .

Comparison with Similar Compounds

Uniqueness: 1-(4-Chlorophenoxy)-3-pyridin-2-ylsulfonylpropan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

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